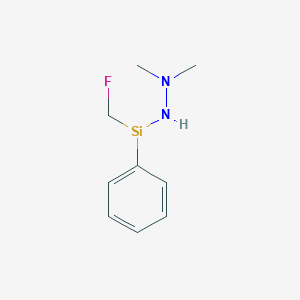
2,2'-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) is a complex organic compound characterized by the presence of a piperazine ring and two dioxaphosphinanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) typically involves the reaction of piperazine with dimethyl dioxaphosphinanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dioxaphosphinanone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) exerts its effects involves the interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The dioxaphosphinanone groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Similar in structure but contains dithiol groups instead of dioxaphosphinanone.
2,2’-(Piperazine-1,4-diyl)bis(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): Contains pyrazole groups, offering different chemical reactivity and applications.
Uniqueness
The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) lies in its combination of piperazine and dioxaphosphinanone groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
70785-76-1 |
|---|---|
Formule moléculaire |
C14H28N2O6P2 |
Poids moléculaire |
382.33 g/mol |
Nom IUPAC |
2-[4-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)piperazin-1-yl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28N2O6P2/c1-13(2)9-19-23(17,20-10-13)15-5-7-16(8-6-15)24(18)21-11-14(3,4)12-22-24/h5-12H2,1-4H3 |
Clé InChI |
RGPXHSYCQHKPIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)N2CCN(CC2)P3(=O)OCC(CO3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)

![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

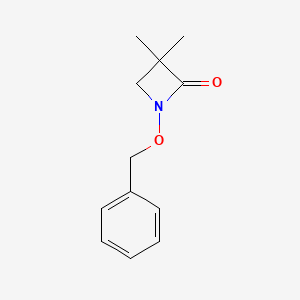
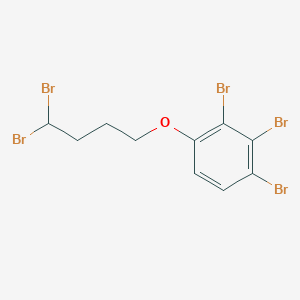
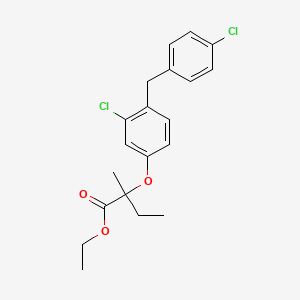
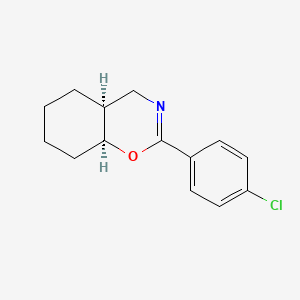

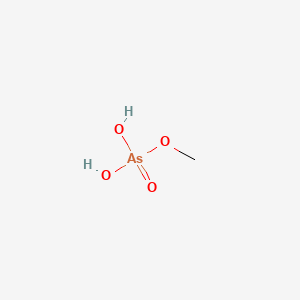
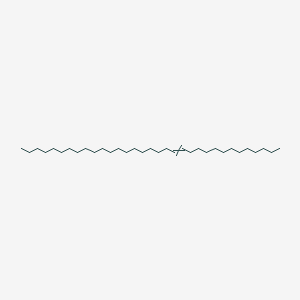
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

